![molecular formula C25H22FN3O3 B2736246 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 932523-20-1](/img/structure/B2736246.png)
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide
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Description
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H22FN3O3 and its molecular weight is 431.467. The purity is usually 95%.
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Scientific Research Applications
Acetaminophen and Environmental Concerns
Acetaminophen Micropollutant Research : Research on acetaminophen (ACT), a widely used analgesic, reveals its presence as a micropollutant in natural water environments, posing challenges in monitoring and treatment. The complexity of ACT degradation products necessitates advanced removal technologies and understanding of transformation pathways in environmental compartments like wastewater, surface water, and soil (Vo et al., 2019).
Pharmacological Applications and Toxicity Studies
Cholinesterase Inhibitors : The study of reversible cholinesterase inhibitors highlights their potential as prophylactic agents against organophosphate exposure, indicating a broad application in mitigating toxic effects related to environmental and occupational hazards (Lorke & Petroianu, 2018).
Paracetamol's Properties and Uses : An analysis of paracetamol outlines its significance in pharmaceutical applications, detailing its synthesis, reactions, and the criticality of dosage management to avoid adverse effects, emphasizing the importance of chemical knowledge in drug design and safety (Ogemdi, 2019).
Advanced Oxidation Processes
Degradation of Acetaminophen : Advanced Oxidation Processes (AOPs) are explored for their efficiency in treating acetaminophen from aqueous media, highlighting the significance of understanding chemical transformation pathways and biotoxicity of by-products in environmental and pharmaceutical research (Qutob et al., 2022).
Insights into Chemical Mechanisms
8-Hydroxyquinoline Derivatives : The study of 8-hydroxyquinoline derivatives, due to their metal chelation properties and significant biological activities, suggests a wide array of applications in medicinal chemistry for treating diseases like cancer and neurodegenerative disorders, showcasing the versatility of specific chemical frameworks in drug development (Gupta et al., 2021).
properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-32-22-12-7-17-13-18(15-27-20-5-3-2-4-6-20)25(31)29(23(17)14-22)16-24(30)28-21-10-8-19(26)9-11-21/h2-14,27H,15-16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKXXQHQFWDQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide |
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